1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine
Description
Significance of Heterocyclic Amines in Chemical Research
Heterocyclic amines are a class of organic compounds that feature a ring structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and at least one amine group. wikipedia.org These compounds are of immense significance in chemical research, particularly in the field of medicinal chemistry. ijnrd.orgopenmedicinalchemistryjournal.com Their diverse structures are scaffolds for a vast number of biologically active molecules, including many pharmaceuticals. openmedicinalchemistryjournal.com The presence of nitrogen atoms in the heterocyclic ring, often with available lone pairs of electrons, allows for a variety of intermolecular interactions, which is crucial for binding to biological targets. libretexts.org
The significance of heterocyclic amines extends to their use in the synthesis of dyes, corrosion inhibitors, and antioxidants. openmedicinalchemistryjournal.com In medicinal chemistry, they form the core of drugs with a wide range of activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties. ijnrd.orgopenmedicinalchemistryjournal.com The study of heterocyclic amines continues to be a vibrant area of research as scientists explore new synthetic routes and novel applications for these versatile compounds. chemscene.com
Overview of Pyrazole (B372694) Derivatives in Organic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netpharmajournal.net First synthesized in 1889 by Edward Buchner, they have become one of the most extensively studied groups within the azole family. mdpi.com The pyrazole ring is aromatic, which contributes to its stability and distinct chemical properties. orientjchem.org
In organic synthesis, pyrazole derivatives are valuable intermediates and building blocks. mdpi.comnih.gov Their synthesis is often achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a β-diketone. mdpi.comnih.gov The chemical reactivity of the pyrazole ring allows for various substitution reactions, enabling the creation of a wide array of derivatives. orientjchem.org These derivatives have found applications in diverse fields, including agrochemicals, dyes, and materials science. pharmajournal.netglobalresearchonline.net Furthermore, the pyrazole nucleus is a key feature in many compounds with significant pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties. pharmajournal.netglobalresearchonline.netsemanticscholar.org
Contextualization of 1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine within the Pyrazole-Amine Family
This compound belongs to the pyrazole-amine family, a subset of pyrazole derivatives characterized by the presence of an amino group attached to the pyrazole ring. This specific compound features a pyrazole core with methyl groups at the 1 and 5 positions and a phenylamino (B1219803) (-NH-Ph) group at the 3-position.
The structural characteristics of this molecule are defined by the fusion of the pyrazole and phenylamine moieties. The pyrazole ring provides a stable, aromatic platform, while the N-phenyl group introduces additional steric and electronic features that can influence its chemical behavior and potential biological interactions. It is a structural isomer of other N-phenyl-pyrazol-amines, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine. nist.govnist.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 847453-90-1 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.246 g/mol |
| Appearance | Not specified |
This data is compiled from publicly available chemical databases. guidechem.com
Scope and Research Objectives Pertaining to the Titled Compound
The primary scope of research concerning this compound is centered on its potential utility in discovery research. sigmaaldrich.com Given the well-documented biological significance of the pyrazole and heterocyclic amine scaffolds, a key objective is to investigate the pharmacological potential of this specific molecular arrangement.
Research objectives for this compound would likely include:
Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry). mdpi.com
Chemical Reactivity Studies: Exploring its reactivity to generate a library of related derivatives for further screening.
Biological Screening: Evaluating the compound for various biological activities. Research on structurally similar pyrazole derivatives has shown potential in areas like kinase inhibition, which is relevant to cancer therapy and regenerative medicine. nih.govacs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: If biological activity is identified, subsequent research would focus on synthesizing analogs to understand the relationship between the chemical structure and the observed biological effects. acs.org
The overarching goal is to determine if the unique combination of the dimethylpyrazole core and the N-phenylamine substituent in this compound confers any novel and useful chemical or biological properties.
Properties
CAS No. |
847453-90-1 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dimethyl N Phenyl 1h Pyrazol 3 Amine and Its Analogues
Direct Synthesis Routes via Cyclocondensation Reactions
The most fundamental and widely employed method for synthesizing the pyrazole (B372694) core is through cyclocondensation reactions. This approach typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.govmdpi.com
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds
A classic and straightforward method for constructing polysubstituted pyrazoles is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govmdpi.com This reaction, famously pioneered by Knorr, can lead to the formation of two regioisomers depending on the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com For instance, the reaction of a β-diketone with a hydrazine derivative can yield two different pyrazole products. mdpi.com The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent. Aprotic dipolar solvents have been found to favor the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from the condensation of aryl hydrochloride hydrazine with 1,3-diketones. mdpi.com
A versatile multistep continuous flow process has been developed for converting anilines into pyrazole products, which at its core, utilizes the condensation of a hydrazine intermediate with a 1,3-dicarbonyl compound like pentane-2,4-dione. nih.gov This method highlights the robustness of the cyclocondensation strategy in modern synthetic setups. nih.gov
| Reactant 1 | Reactant 2 | Product(s) | Key Features |
| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazoles | Can form regioisomers; solvent can influence regioselectivity. mdpi.com |
| Aniline (converted to hydrazine in situ) | Pentane-2,4-dione | Pyrazole Product | Utilized in a multistep continuous flow synthesis. nih.gov |
| Phenylhydrazine | Ethyl Acetoacetate (B1235776) | 1,3,5-Substituted Pyrazole | Catalyzed by nano-ZnO for a green synthesis protocol. mdpi.com |
Formation from Acyclic Precursors
Pyrazoles can also be synthesized from various acyclic precursors that possess the necessary functionalities to form the heterocyclic ring. One of the primary methods for synthesizing 3(5)-aminopyrazoles involves the condensation of hydrazine with a β-ketonitrile. chim.it This reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile group to form the pyrazole ring. chim.it
Another significant route is the condensation of α,β-unsaturated nitriles with hydrazines. chim.it The presence of a leaving group on the β-position of the unsaturated nitrile is crucial for the successful formation of the aromatic pyrazole ring. chim.it
Multi-Step Synthesis Strategies
Often, the desired substitution pattern on the pyrazole ring, such as that in 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine, necessitates a multi-step synthetic approach. These strategies allow for the sequential introduction of different functional groups. A versatile multistep continuous flow synthesis has been reported for the four-step conversion of anilines to pyrazoles. researchgate.net
Introduction of the Amine Functionality
The amino group is a key feature of this compound and its analogs. The synthesis of 3(5)-aminopyrazoles is commonly achieved through the cyclocondensation of hydrazine with β-ketonitriles. chim.it This method directly installs the amino group at position 3 or 5 of the pyrazole ring.
Furthermore, the introduction of an amino group can be part of a multi-component reaction. For example, a library of 4-aminopyrazoles has been synthesized from Ugi adducts, where the final step involves a hydrazine condensation. chim.it
N-Alkylation and N-Arylation Approaches for Pyrazole Rings
Once the pyrazole core is formed, N-alkylation and N-arylation are crucial steps for introducing substituents on the nitrogen atoms.
N-Alkylation:
Traditional N-alkylation of pyrazoles often involves deprotonation with a strong base followed by reaction with an alkyl halide. semanticscholar.org However, alternative methods have been developed to avoid harsh conditions. One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com This method is particularly useful for introducing benzylic, phenethyl, and benzhydryl groups. mdpi.com For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers, with the major product being sterically controlled. semanticscholar.orgmdpi.com
Enzyme-catalyzed N-alkylation has also emerged as a highly selective method. nih.gov A two-enzyme cascade system can achieve methylation, ethylation, and propylation of pyrazoles with excellent regioselectivity (>99%). nih.gov
N-Arylation:
N-arylation of pyrazoles is a key transformation in drug discovery. nih.gov Copper-catalyzed N-arylation has proven to be a versatile method. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple pyrazoles with aryl halides. acs.org Modern variations of this reaction utilize diamine ligands with a copper(I) iodide catalyst, allowing for the N-arylation of a wide range of pyrazoles and aryl halides, including those with various functional groups. acs.orgmit.eduorganic-chemistry.org
A significant challenge in the N-arylation of unsymmetrical pyrazoles is controlling the regioselectivity. nih.gov Copper catalysis with arynes has been shown to achieve switchable arylation, allowing for selective functionalization at either nitrogen of the pyrazole ring by tuning the ligands. nih.govsciety.org
| Reaction Type | Reagents | Catalyst/Conditions | Key Features |
| N-Alkylation | Pyrazole, Trichloroacetimidate | Brønsted Acid | Avoids strong bases; regioselectivity is sterically controlled. semanticscholar.orgmdpi.com |
| N-Alkylation | Pyrazole, Haloalkane | Two-Enzyme Cascade | High regioselectivity (>99%). nih.gov |
| N-Arylation | Pyrazole, Aryl Halide | CuI, Diamine Ligand | Tolerates various functional groups. acs.orgmit.eduorganic-chemistry.org |
| N-Arylation | Pyrazole, Aryne Precursor | Copper Catalyst with Tunable Ligands | Switchable regioselectivity for N-arylation. nih.govsciety.org |
Catalytic Methods in the Synthesis of Pyrazole-Amines
Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazole-amines. Both metal-based and biocatalytic methods have been developed to facilitate these transformations.
Copper catalysts are widely used in N-arylation reactions, as discussed previously. nih.govacs.orgmit.eduorganic-chemistry.orgsciety.org Palladium catalysts have also been employed, for instance, in the N-arylation of unbiased aminopyrazoles. chim.it
In addition to metal catalysis, biocatalysis offers a green and highly selective alternative. Engineered enzymes have been successfully used for the N-alkylation of pyrazoles, demonstrating the potential of biocatalysts in synthesizing complex pyrazole derivatives. nih.gov
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex pyrazole structures. These methods often proceed with high atom economy and functional group tolerance.
Rhodium(III)-catalyzed C-H activation and cyclization represents a sophisticated approach for creating pyrazolo-fused quinazolines. rsc.org A one-pot procedure involving the [5 + 1] annulation of a substituted phenyl-1H-pyrazol-5-amine with an alkyne ester or amide demonstrates this advanced strategy. rsc.org This tandem annulation process is noted for its broad substrate scope and ability to construct the fused heterocyclic system efficiently. rsc.org
Copper catalysts are also pivotal in the synthesis of pyrazole derivatives. Copper-catalyzed domino C-N coupling and hydroamination reactions have been used to prepare pyrazoles from acetylenes and diamines. nih.gov For instance, the reaction between specific acetylenes and diamines in the presence of copper(I) iodide and a ligand like N¹,N²-dimethylethan-1,2-diamine can produce pyrazoles in good to excellent yields. nih.gov Furthermore, copper(II) acetate (B1210297) has been effectively used to promote the dimerization of 5-aminopyrazoles. This switchable synthesis can lead to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The choice of oxidant in these copper-catalyzed reactions is crucial for directing the reaction toward the desired product. mdpi.com In other examples, copper triflate (Cu(OTf)₂) has been employed to catalyze the condensation of chalcones with hydrazine derivatives to form pyrazoles. nih.gov
Green Chemistry Approaches to Synthesis Efficiency
In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of pyrazoles and related fused systems like pyrazolo[3,4-d]pyrimidines. nih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
One notable green strategy is the use of ionic liquids as reusable reaction media. One-pot syntheses of pyrazolo-pyrimidines have been successfully carried out in ionic liquids, which were found to produce higher yields and better quality products compared to using certain nano-catalysts. longdom.org Another approach involves using recyclable solid acid catalysts, such as Amberlite IR-120H. researchgate.net This heterogeneous catalyst has been effective in the one-pot synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones, and it can be recovered and reused for several cycles with only a slight decrease in yield. researchgate.net
Microwave-assisted synthesis is another cornerstone of green chemistry for pyrazole derivatives. nih.gov This technique often leads to significantly shorter reaction times and high yields. nih.gov For example, the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds has been achieved with high efficiency under microwave irradiation and solvent-free conditions. nih.gov
The following table summarizes various green catalysts and conditions employed in the synthesis of pyrazole analogues.
Table 1: Green Catalysts and Conditions for Pyrazole Synthesis
| Catalyst/Condition | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Ionic Liquids | One-pot synthesis of pyrazolo-pyrimidines | Higher yield and quality, reusable medium | longdom.org |
| Amberlite IR-120H | One-pot synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones | Heterogeneous, efficient, and recyclable catalyst | researchgate.net |
| Microwave (MW) Activation | Cycloaddition of tosylhydrazones | Short reaction times, high yields, solvent-free | nih.gov |
| Nano-ZnO | Condensation of ethyl acetoacetate and phenylhydrazine | Excellent yield (95%) | nih.gov |
Optimization of Synthetic Pathways and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. This process involves systematically varying parameters such as catalysts, solvents, temperature, and reaction time.
In the copper-promoted dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine, extensive optimization was performed to maximize the yields of the resulting dipyrazole-fused pyridazine (B1198779) and pyrazine (B50134) products. mdpi.com The choice of catalyst, oxidant, solvent, and temperature were all found to significantly influence the reaction's outcome. For example, using Cu(OAc)₂ as the catalyst and benzoyl peroxide as the oxidant in toluene (B28343) at elevated temperatures proved effective for one of the dimerization products. mdpi.com
Table 2: Optimization for the Synthesis of Dipyrazole-Fused Pyridazine (2a) from 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1a)
| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | - | Toluene | 100 | 50 |
| 2 | Cu(OAc)₂ | BPO | Toluene | 100 | 58 |
| 3 | Cu(OAc)₂ | TBHP | Toluene | 100 | 45 |
| 4 | Cu(OAc)₂ | DDQ | Toluene | 100 | 35 |
| 5 | Cu(OAc)₂ | TBPB | Toluene | 100 | 52 |
Data sourced from MDPI. mdpi.com BPO = benzoyl peroxide, TBHP = tert-butyl hydroperoxide, DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, TBPB = tert-butyl peroxy benzoate.
Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been optimized by adjusting reaction times and temperatures. For instance, the synthesis of a key pyrazole intermediate was achieved by heating the reactants under reflux on a water bath for 8 hours, resulting in a 60% yield. arabjchem.org Subsequent steps were optimized by refluxing for specific durations to achieve yields as high as 66%. arabjchem.org The synthesis of 3,5-dimethyl azopyrazole derivatives also involved careful control of temperature, with reactions being cooled to 0-5 °C during the addition of reagents before being allowed to proceed at room temperature. jocpr.com
Solvent-Free and Environmentally Conscious Synthetic Protocols
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis of pyrazoles has been achieved through methods like grinding and thermal activation. researchgate.netnih.gov
One approach involves the cyclization and acetylation of chalcones with hydrazine hydrate (B1144303) and acetic anhydride (B1165640) in the presence of a fly-ash:H₂SO₄ catalyst under solvent-free conditions, affording N-acetyl pyrazoles in yields greater than 75%. koreascience.kr Another novel solvent-free method involves the thermal reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde with acetylbarbituric acid derivatives to produce pyrazolyl chalcones, which are then converted to pyrazolines under the same conditions in excellent yields. nih.gov
Microwave activation coupled with solvent-free conditions provides a powerful combination for green pyrazole synthesis. This has been successfully applied to the cycloaddition of tosylhydrazones from α,β-unsaturated carbonyl compounds, resulting in high yields and short reaction times. nih.gov This method was further improved into a "one-pot" synthesis, starting directly from the carbonyl precursors. nih.gov
Chemical Reactivity and Transformation Mechanisms of 1,5 Dimethyl N Phenyl 1h Pyrazol 3 Amine
Electrophilic and Nucleophilic Behavior of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts both electron-donating and electron-withdrawing characteristics to the ring system. The nitrogen atom at position 1, substituted with a methyl group, is pyrrole-like and contributes to the aromatic sextet, enhancing the electron density of the ring. The nitrogen at position 2 is pyridine-like and tends to draw electron density from the ring.
This electronic makeup means the pyrazole ring can react with both electrophiles and nucleophiles. Position 4 is the most nucleophilic carbon on the ring and is therefore the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. mdpi.comglobalresearchonline.net Conversely, the electron-deficient nature of some ring positions can make them susceptible to nucleophilic attack, although this is less common and often requires harsh reaction conditions or the presence of strong electron-withdrawing groups. mdpi.com The reactivity of the pyrazole ring is a key factor in its utility as a scaffold for creating more complex molecules. nih.gov
Reactions Involving the Amine Functional Group
The exocyclic amine group at position 3 of the pyrazole ring is a primary site of reactivity, readily undergoing a variety of chemical transformations.
Schiff Base Formation and Imine Derivatives
The primary amine group of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. nih.govchemrxiv.org This reaction typically involves heating an equimolar mixture of the amine and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net The formation of the azomethine (C=N) bond is a characteristic transformation. chemrxiv.orgnih.gov
A variety of aldehydes, including substituted benzaldehydes and other aromatic aldehydes, have been used to synthesize a range of Schiff base derivatives. srce.hrscielo.org.co For instance, condensation with 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-hydroxy-3-methoxybenzaldehyde has been reported. srce.hr The resulting imine derivatives often exhibit interesting structural and electronic properties. nih.gov The formation of these Schiff bases is a versatile method for introducing structural diversity and has been widely explored. nih.govscielo.org.co
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Substituted Benzaldehyde | Schiff Base/Imine Derivative | srce.hrscielo.org.co |
| 4-Aminoantipyrine (B1666024) | N,N-Dimethylbenzaldehyde | 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | nih.gov |
| 4-Aminoantipyrine | 4-Methoxybenzo nih.govsrce.hrdioxole-5-carbaldehyde | 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | nih.gov |
Acylation and Sulfonylation Reactions
The amine functionality can be readily acylated and sulfonylated. Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. rsc.org This reaction leads to the formation of amide derivatives. For example, the reaction of 4-aminoantipyrine with [4-(methylsulfanyl)phenyl]acetic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) yields the corresponding amide. nih.gov
Sulfonylation, the reaction with sulfonyl chlorides, produces sulfonamides. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) yields the corresponding N-sulfonylated product. mdpi.com These reactions are important for modifying the electronic and steric properties of the parent molecule.
| Reaction Type | Reagent | Product Class | Reference |
| Acylation | Acyl Chloride/Anhydride (B1165640) | Amide | rsc.org |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | mdpi.comnih.gov |
Diazonium Coupling and Azo Dye Formation
Primary aromatic amines can be converted to diazonium salts, which are versatile intermediates in organic synthesis. savemyexams.comimrpress.com This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (below 10°C) to prevent decomposition of the unstable diazonium salt. savemyexams.comunb.ca
The resulting diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound, which often possesses a vibrant color and is used as a dye. savemyexams.comimrpress.comnih.gov The diazonium ion acts as an electrophile in this aromatic substitution reaction. nih.govyoutube.com This two-step process is a fundamental method for the synthesis of a wide variety of azo dyes. unb.ca
Derivatization Strategies at the Pyrazole Core
Beyond the amine group, the pyrazole ring itself can be functionalized to create a diverse array of derivatives.
Urea (B33335) and Thiourea (B124793) Derivatives Synthesis
The amine group of this compound can be converted into urea and thiourea derivatives. The synthesis of ureas can be achieved through various methods, including the reaction with isocyanates or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.govgoogle.com Another approach involves the reaction of an amine with a carbamate (B1207046) derivative. google.com For instance, pyrazolyl urea derivatives have been synthesized by treating phenylcarbamate derivatives with ammonium (B1175870) acetate (B1210297). semanticscholar.org
Thiourea derivatives can be synthesized by reacting the amine with isothiocyanates. nih.govresearchgate.net A common method involves the reaction of an amine with carbon disulfide. organic-chemistry.org For example, pyrazole acyl thiourea derivatives have been prepared by reacting 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates with various aromatic amines. nih.govresearchgate.net These urea and thiourea derivatives are of interest due to their potential biological activities. nih.gov
| Derivative | Synthetic Method | Reagents | Reference |
| Urea | Reaction with isocyanates or phosgene equivalents | Isocyanate, CDI | nih.govgoogle.com |
| Urea | From carbamates | Phenylcarbamate, Ammonium acetate | semanticscholar.org |
| Thiourea | Reaction with isothiocyanates | Isothiocyanate | nih.govresearchgate.net |
| Thiourea | Reaction with carbon disulfide | Carbon disulfide | organic-chemistry.org |
Michael Addition Reactions
The exocyclic amine group in aminopyrazoles can act as a nucleophile in Michael addition reactions. For instance, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes Michael 1,4-addition with active methylene (B1212753) compounds. researchgate.net While specific examples involving this compound are not extensively documented in the provided results, the reactivity of structurally similar aminopyrazoles suggests its potential to participate in such reactions. The general mechanism involves the nucleophilic attack of the amine onto the β-carbon of an α,β-unsaturated carbonyl compound.
Recent studies have highlighted the use of primary amine catalysts in enantioselective 1,4-Michael addition reactions of pyrazolin-5-ones to α,β-unsaturated ketones. nih.gov These organocatalyzed reactions can produce pyrazole derivatives in high yields and enantioselectivities. nih.gov This approach has been extended to the synthesis of complex molecules, including pyrazole-benzofuran and pyrazole-indole hybrids. nih.gov
Table 1: Examples of Michael Addition Reactions with Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Benzylideneacetone | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 9-amino-9-deoxy-epicinchonidine, Toluene (B28343), rt | Conjugate addition product |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Active methylene compounds | Not specified | Michael adduct |
Functional Group Interconversions and Advanced Transformations
The versatile structure of pyrazole derivatives allows for a variety of functional group interconversions and more complex transformations. For example, the amino group of aminopyrazoles can be diazotized and subsequently coupled with other reagents to form azo dyes. researchgate.net Furthermore, aminopyrazolones can react with isocyanates and isothiocyanates to yield pyrazolylurea and thiourea derivatives. researchgate.net These derivatives can then undergo further reactions, such as with organohalogen compounds. researchgate.net
Rhodium(III)-catalyzed C–H activation and cyclization cascades have been employed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines and alkynoates or alkynamides. rsc.org This one-pot procedure is noted for its broad substrate scope and high atom economy. rsc.org
Another significant transformation is the Vilsmeier-Haack reaction of hydrazones to synthesize pyrazole-4-carbaldehydes. nih.gov These aldehydes can then be reacted with other molecules to create more complex heterocyclic systems. nih.gov
Table 2: Advanced Transformations of Pyrazole Derivatives
| Starting Material | Reagents | Product Type |
| Phenyl-1H-pyrazol-5-amine | Alkynoates/Alkynamides, Rh(III) catalyst | Pyrazolo[1,5-a]quinazolines |
| Hydrazones | Vilsmeier-Haack reagents | Pyrazole-4-carbaldehydes |
| Aminopyrazolone | Isocyanates/Isothiocyanates | Pyrazolylurea/Thiourea derivatives |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. For instance, in the Rh(III)-catalyzed synthesis of pyrazolo[1,5-a]quinazolines, mechanistic studies have shed light on the reaction pathway of the tandem annulation process. rsc.org
The reactivity of hydrazones, which are structurally related to the pyrazole core, provides insights into potential reaction mechanisms. The carbon atom of the C=N bond in hydrazones can react with organometallic nucleophiles, and the alpha-hydrogen is acidic, allowing for deprotonation and subsequent alkylation. wikipedia.org
In the context of Michael additions, organocatalytic pathways are of significant interest. For example, the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones is often catalyzed by a cinchona alkaloid-derived primary amine in conjunction with a Brønsted acid. nih.gov The catalyst facilitates the enantioselective addition by forming a chiral intermediate with one of the reactants.
Coordination Chemistry and Metal Complexation of the Pyrazole Amine Ligand
Ligand Characteristics of 1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine
This compound is a heterocyclic compound featuring a pyrazole (B372694) ring, which provides multiple coordination sites. The pyrazole ring itself is an aromatic five-membered N-heterocycle. nih.gov The key characteristics of this molecule as a ligand are its donor atoms and steric profile.
Donor Atoms: The ligand possesses multiple potential donor atoms. The primary coordination site is typically the sp²-hybridized nitrogen atom (N2) of the pyrazole ring. nih.govresearchgate.net The exocyclic amine nitrogen can also participate in coordination, allowing the ligand to act in a bidentate fashion, forming a stable chelate ring with a metal center. The specific coordination mode can be influenced by the metal ion's nature, the reaction conditions, and the presence of other ligands.
Electronic and Steric Effects: The substituents on the pyrazole ring—two methyl groups and a phenyl group—play a crucial role in tuning the electronic and steric properties of the resulting metal complexes. nih.gov The methyl groups provide electron-donating effects, while the phenyl group introduces steric bulk and potential for π-stacking interactions. These features can influence the stability, geometry, and reactivity of the metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of inorganic chemistry. These syntheses typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of pyrazole-amine ligands have been synthesized with various metals, including palladium, copper, iron, and cadmium. nih.govnih.gov For instance, pyrazole-based ligands have been used to create bis(pyrazolyl)palladium(II) complexes, which are stable and can be isolated as pre-catalysts for organic reactions. nih.gov The synthesis usually involves reacting the pyrazole ligand with a palladium(II) salt, such as palladium(II) chloride, in a suitable solvent.
In a study on the related ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, mononuclear complexes of Cu(II), Cd(II), and Fe(III) were successfully synthesized. nih.gov The reaction of the ligand with metal salts like copper(II) nitrate (B79036) or cadmium(II) chloride in an ethanol-water solution yielded crystalline complexes. nih.gov Characterization is typically performed using techniques such as FT-IR and UV-Vis spectroscopy, elemental analysis, and conductivity measurements. nih.govresearchgate.net
Table 1: Examples of Synthesized Metal Complexes with Related Pyrazole-Amine Ligands
| Complex | Metal Ion | Ligand | Coordination Environment | Reference |
|---|---|---|---|---|
| [Cd(L₁)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, N,O-chelating | nih.gov |
| Cu(L₁)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, N,O-chelating | nih.gov |
This table presents data for structurally related ligands to illustrate the coordination chemistry of the pyrazole-amine scaffold.
For example, the crystal structure of [Cd(L₁)₂Cl₂], where L₁ is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, shows the ligand coordinating to the cadmium center in an N,O-chelating mode, forming a six-membered chelate ring. nih.gov Similarly, copper(I) complexes with 3-(2-pyridyl)pyrazole ligands and various phosphines have been shown to possess a tetrahedral geometry around the copper atom. nih.gov The precise angles and bond lengths are influenced by the steric bulk of the ancillary ligands, such as phosphines. nih.gov The structure of these complexes is often further stabilized by intramolecular hydrogen bonds. nih.gov
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyrazole-amine ligands have emerged as effective catalysts in a range of important organic transformations, leveraging the tunable electronic and steric environment provided by the ligand. nih.govnih.gov
The functionalization of pyrazoles through transition-metal-catalyzed C-H activation and cross-coupling reactions is a powerful strategy for synthesizing complex molecules. researchgate.netrsc.org
Cross-Coupling Reactions: Palladium complexes featuring pyrazole-based ligands have demonstrated significant activity as catalysts in Suzuki-Miyaura cross-coupling reactions. These reactions form new carbon-carbon bonds by coupling aryl halides with boronic acids. nih.gov For instance, bulky bis(pyrazolyl)palladium(II) complexes have been used to successfully couple bromobenzene (B47551) with phenylboronic acid, achieving high conversions. nih.gov The efficiency of these catalysts is influenced by the electronic nature of the substituents on both the aryl halide and the boronic acid. nih.gov
C-H Activation: The pyrazole ring itself can be a substrate for direct C-H functionalization, a highly atom-economical method for creating new bonds. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring can act as directing groups, guiding the metal catalyst to activate a specific C-H bond, often at the C5 position. researchgate.net This strategy has been employed for the palladium-catalyzed allylation and benzylation of pyrazoles. researchgate.net
Table 2: Catalytic Activity of a Related Palladium-Pyrazole Complex in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Phenylboronic acid | 0.33 | 98 | 4 | nih.gov |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 0.33 | >99 | 1 | nih.gov |
Catalyst used was a phenyl-bearing bis(pyrazolyl)palladium(II) complex. Reaction conditions: 140 °C. Data is illustrative of the catalytic potential of this class of compounds. nih.gov
Understanding the mechanism of these catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. The general mechanism for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, involves a well-established catalytic cycle.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) intermediate.
Transmetalation: The aryl group from the boronic acid (in the form of a borate) is transferred to the palladium center, replacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.
In C-H activation, the pyrazole ligand often plays a more direct role. For protic pyrazole ligands, metal-ligand cooperation through proton-coupled electron transfer (PCET) has been proposed. nih.gov The pyrazole's NH group can act as a proton shuttle, facilitating substrate activation and bond cleavage. nih.gov For directed C-H functionalization, the mechanism typically involves the coordination of the pyrazole's N2 atom to the metal center, which then allows for cyclometalation through the activation of a nearby C-H bond, forming a stable metallacyclic intermediate that can proceed to further reactions. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the pyrazole (B372694) ring.
Key expected features in the ¹H NMR spectrum would include distinct singlets for the two methyl groups (N-methyl and C-methyl) and a singlet for the lone proton on the pyrazole ring. The phenyl group would exhibit a set of multiplets corresponding to its aromatic protons, and a broad singlet for the amine (N-H) proton. The exact chemical shifts would confirm the positions of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on typical chemical shifts for similar pyrazole structures.)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| CH ₃ at C5 | ~2.2 | ~12 |
| N-H | 4.0 - 5.5 (broad s) | N/A |
| H at C4 | ~5.8 | ~95 |
| N-CH ₃ at N1 | ~3.6 | ~35 |
| Phenyl-H | 6.8 - 7.5 (m) | ~115-145 |
| C 4 | N/A | ~95 |
| C 5 | N/A | ~148 |
| C 3 | N/A | ~155 |
| Phenyl C | N/A | ~115-145 |
| C H₃ at C5 | N/A | ~12 |
| N-C H₃ at N1 | N/A | ~35 |
NMR spectroscopy is crucial for distinguishing this compound from its various regioisomers. For instance, an isomer such as 3,5-dimethyl-1-phenyl-1H-pyrazole would lack the N-H amine signal entirely and show different chemical shifts for the methyl groups and pyrazole proton. rsc.orgchemicalbook.com Another regioisomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, has been characterized and its spectral data provides a clear contrast. nist.govnist.govnist.gov The position of the substituents dramatically influences the electronic environment and, consequently, the NMR chemical shifts, allowing for unambiguous assignment. For example, the chemical shift of the proton on the pyrazole ring (C4-H) is highly sensitive to the nature and position of the adjacent groups.
While specific dynamic NMR (DNMR) studies on this compound are not widely reported, this technique could be employed to investigate conformational dynamics. The rotation around the C3-N(phenyl) bond may be hindered, potentially leading to the observation of distinct conformers at low temperatures. DNMR experiments could determine the energy barrier for this rotation by analyzing the coalescence of signals as the temperature is varied. This would provide valuable insight into the molecule's flexibility and conformational preferences in solution.
X-ray Crystallography for Definitive Solid-State Structure
X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. This technique determines the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and dihedral angles. While the specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole and pyrazolone (B3327878) structures allows for an informed prediction of its key structural features. nih.govnih.gov
Crystallographic studies on analogous compounds, such as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide and various other pyrazole derivatives, reveal important conformational details. nih.goviucr.orgiucr.org A key parameter for this compound would be the dihedral angle between the plane of the pyrazole ring and the plane of the N-phenyl ring. In related structures, this angle is often significant, indicating a non-planar conformation which minimizes steric hindrance. nih.goviucr.org For example, in one related pyrazolone derivative, the dihedral angle between the pyrazole and benzene (B151609) rings is 50.0 (3)°. nih.gov In another, the dihedral angles between a central pyrazole ring and two different phenyl rings are 16.96 (6)° and 38.93 (6)°. nih.gov
Table 2: Representative Dihedral Angles from Related Pyrazole Crystal Structures
| Compound | Rings | Dihedral Angle (°) | Reference |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide | Pyrazole and Benzene | 50.0 (3) | nih.gov |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Pyrazole and Phenyl | 38.93 (6) | nih.gov |
| 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid | Pyrazole and Phenyl | 52.34 (7) | iucr.org |
| 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one | Pyrazolone and Pyrazolone | 66.18 (5) | iucr.orgiucr.org |
The crystal packing of this compound would be significantly influenced by intermolecular forces. The amine group (N-H) is a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds are expected to be a dominant feature, linking molecules into chains, dimers, or more complex networks that stabilize the crystal lattice. nih.govmdpi.comcsic.es
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can confirm its elemental formula through high-resolution mass spectrometry (HRMS). The nominal molecular weight of C₁₁H₁₃N₃ is 187.25 g/mol . guidechem.com
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) that confirms the molecular weight. The fragmentation pattern provides further structural information. Plausible fragmentation pathways for this compound would involve the cleavage of the N-phenyl bond, the loss of methyl groups, and the characteristic fragmentation of the pyrazole ring itself. Analysis of the fragmentation of the related isomer 3-methyl-1-phenyl-1H-pyrazol-5-amine (MW 173.21) shows characteristic losses that help identify the core structure. nist.govnist.gov The fragmentation pattern serves as a fingerprint, helping to distinguish it from its isomers. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying the functional groups and characterizing the bonding within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule, which are dictated by the mass of the atoms and the strength of the bonds connecting them. For this compound, these techniques allow for the detailed analysis of its constituent parts: the pyrazole ring, the N-phenyl group, the amine functionality, and the methyl substituents.
While direct experimental spectra for this compound are not extensively published, a comprehensive understanding of its vibrational characteristics can be derived from theoretical calculations and experimental data from structurally analogous compounds, such as substituted pyrazole amines and N-phenyl pyrazole derivatives. nih.govjocpr.comnih.gov
Key Vibrational Modes:
N-H Vibrations: The secondary amine (N-H) group is a key feature. The N-H stretching vibration is expected to appear as a single, sharp to medium intensity band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. libretexts.org In a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, FT-IR and FT-Raman spectra were measured, providing a basis for assigning vibrational modes in similar structures. nih.gov The N-H bending (scissoring) vibration usually occurs in the region of 1550-1650 cm⁻¹. libretexts.org
C-H Vibrations: The molecule contains both aromatic C-H bonds on the phenyl ring and aliphatic C-H bonds in the two methyl groups.
Aromatic C-H Stretching: These vibrations are typically observed as a group of bands with weak to medium intensity in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups (C-CH₃ and N-CH₃) will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, generally in the 2850-2975 cm⁻¹ range.
Pyrazole and Phenyl Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole and phenyl rings are characteristic and appear in the fingerprint region of the spectrum, typically between 1400 and 1650 cm⁻¹. nih.govsemanticscholar.org For instance, in a study of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole C=N stretching vibration was identified around 1605 cm⁻¹. semanticscholar.org The C-N stretching vibrations for aromatic amines are typically found between 1200 and 1350 cm⁻¹. libretexts.org
Substituent-Specific Vibrations: The C-N stretching vibrations associated with the N-phenyl and N-methyl groups, as well as the C-C stretching of the methyl groups, contribute to the complexity of the fingerprint region.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds and established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference |
| Secondary Amine | N-H Stretch | 3300 - 3500 | libretexts.org |
| N-H Bend | 1550 - 1650 | libretexts.org | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | semanticscholar.org |
| C=C Stretch | 1400 - 1600 | nih.gov | |
| Pyrazole Ring | C=N Stretch | ~1600 | semanticscholar.org |
| Ring Vibrations | 1400 - 1550 | nih.gov | |
| Methyl Groups | C-H Stretch (asymmetric & symmetric) | 2850 - 2975 | nih.gov |
| Aromatic C-N | C-N Stretch | 1200 - 1350 | libretexts.org |
This table is generated based on typical vibrational frequencies for the specified functional groups and data from structurally similar compounds.
Theoretical studies using methods like Density Functional Theory (DFT) on related pyrazole derivatives have shown good correlation with experimental data, aiding in the precise assignment of vibrational bands. nih.govjocpr.com Such computational analyses are invaluable for distinguishing between the various overlapping bands in the fingerprint region and for characterizing the electronic effects of the different substituents on the pyrazole core.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelengths of absorption (λmax) provide information about the extent of conjugation and the types of electronic systems present.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the conjugated system formed by the phenyl ring and the pyrazole ring. The non-bonding electrons on the nitrogen atoms can also participate in n → π* transitions.
Studies on structurally similar compounds provide a strong basis for predicting the electronic absorption characteristics:
π → π Transitions:* The primary absorption bands are expected to arise from π → π* transitions within the aromatic phenyl ring and the heterocyclic pyrazole system. In a study of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, strong absorptions corresponding to these transitions were observed. researchgate.net For 1H-Pyrazole, 3-methyl-5-phenyl-, a compound with a similar conjugated system, UV/Visible spectral data is available and shows characteristic absorptions. nist.gov
n → π Transitions:* The lone pair of electrons on the amine nitrogen and the pyrazole ring nitrogens can undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or as separate, weaker bands at longer wavelengths.
Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent (solvatochromism). Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima. For instance, studies on other pyrazole derivatives have reported shifts in λmax with changing solvent polarity.
The electronic spectrum of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, was analyzed using Time-Dependent Density Functional Theory (TD-DFT), which confirmed that the electronic transitions are primarily due to intramolecular charge transfer (ICT) within the molecule. nih.gov This suggests that in this compound, there is likely significant electronic communication between the electron-donating amine group and the pyrazole-phenyl system.
The expected UV-Vis absorption data for this compound, inferred from related structures, is summarized below.
| Transition Type | Chromophore | Expected λmax Range (nm) | Source Reference |
| π → π | Phenyl Ring & Pyrazole System | 200 - 280 | nist.gov |
| π → π (ICT) | Full Conjugated System | 280 - 350 | nih.govresearchgate.net |
| n → π* | N atoms (Amine, Pyrazole) | > 300 (often weak/overlapped) | nih.gov |
This table is generated based on typical electronic transitions for the specified chromophores and data from structurally similar compounds.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. For pyrazole derivatives, the HOMO is often localized on the more electron-rich portions of the molecule (like the amine and phenyl groups), while the LUMO is distributed across the pyrazole ring and its substituents. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is directly related to the wavelength of the lowest energy electronic transition. nih.gov
Computational and Theoretical Investigations of 1,5 Dimethyl N Phenyl 1h Pyrazol 3 Amine
Reaction Mechanism Computational Modeling
No computational models detailing the reaction mechanisms involving 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine have been published.
Natural Bond Orbital (NBO) Analysis
An NBO analysis, which would provide insight into charge distribution and intramolecular interactions, has not been reported for this molecule.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Investigations into the intermolecular interactions of this compound in the solid state using Hirshfeld surface analysis and the corresponding 2D fingerprint plots are absent from the literature.
Global Chemical Reactivity Descriptors
A thorough review of scientific literature did not yield specific computational studies on the global chemical reactivity descriptors for the compound this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and reactivity of molecules, dedicated research calculating parameters such as chemical hardness, electronic chemical potential, global electrophilicity index, and HOMO-LUMO gap energies for this specific pyrazole (B372694) derivative is not publicly available in the searched databases.
Computational studies are prevalent for various other pyrazole derivatives, which share the core pyrazole ring structure but differ in their substituent groups. For instance, DFT analyses have been conducted on compounds like N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, and N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. These studies provide insights into the reactivity of the broader class of pyrazole compounds. However, the specific electronic and structural contributions of the N-phenyl and dimethyl substitutions at the 1, 5, and 3 positions of the pyrazole ring in this compound would uniquely determine its global chemical reactivity descriptors.
Without direct computational investigation of this compound, a data table of its global chemical reactivity descriptors cannot be compiled. The generation of such data would require a dedicated quantum mechanical study of the molecule.
Applications and Future Directions in Chemical Synthesis and Materials Science
1,5-Dimethyl-N-phenyl-1H-pyrazol-3-amine as a Building Block in Complex Organic Synthesis
The inherent reactivity of the pyrazole (B372694) nucleus and its substituents allows for a multitude of chemical transformations, making this compound a key starting material in the construction of diverse and complex organic molecules. mdpi.comnih.gov The aminopyrazole structure is particularly valuable as it provides multiple nucleophilic sites that can be selectively targeted in chemical reactions. beilstein-journals.orgchim.it
Precursor for Other Heterocyclic Systems
Aminopyrazoles, such as this compound, are extensively used as synthons for the creation of fused heterocyclic systems. mdpi.combeilstein-journals.org The amino group at the 3-position, along with the nitrogen atoms within the pyrazole ring, can participate in cyclization and cycloaddition reactions with various bielectrophiles. beilstein-journals.org This reactivity has been harnessed to synthesize a variety of fused pyrazoloazines, which are of significant interest in medicinal chemistry. beilstein-journals.org
One of the most common applications is in the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org These fused systems are typically prepared by reacting a 5-aminopyrazole with a suitable bielectrophilic partner. beilstein-journals.org The reaction of 5-aminopyrazoles with β-diketones, for instance, leads to the formation of the pyrazolo[3,4-b]pyridine core. beilstein-journals.org Similarly, reactions with other reagents can yield a range of other fused systems, including:
Pyrazolo[1,5-a]pyrimidines mdpi.combeilstein-journals.org
Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgsemanticscholar.org
Pyrazolo[3,4-b]pyrazines beilstein-journals.org
Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.org
Pyrazolo[1,5-a]-1,3,5-triazines beilstein-journals.org
The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions employed. The ability to generate such a diverse array of heterocyclic structures from a single precursor highlights the synthetic utility of this compound.
Synthesis of Bioactive Scaffolds (Focus on Chemical Synthesis, Not Biological Outcome)
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. mdpi.comnih.gov Consequently, this compound serves as a valuable starting material for the synthesis of various bioactive scaffolds. chemscene.com The chemical modifications focus on creating new molecular frameworks that can be later tested for biological activity.
For example, the amino group can be functionalized through reactions like acylation or condensation with aldehydes to introduce new substituents and build more complex structures. srce.hrjocpr.com The synthesis of imines from 4-aminoantipyrine (B1666024) (a related aminopyrazole) and various phenolic aldehydes demonstrates a common strategy to create new chemical entities. srce.hr These reactions typically involve the condensation of the amine with a carbonyl compound, leading to the formation of a C=N bond. srce.hr
Furthermore, the pyrazole ring itself can be a platform for further functionalization. For instance, the synthesis of pyrazole-triazole hybrids has been achieved by reacting a pyrazole derivative with an azide (B81097) under "click" chemistry conditions. researchgate.net This approach allows for the efficient coupling of two different heterocyclic moieties, leading to the creation of novel and complex molecular architectures.
The table below summarizes some of the synthetic transformations involving aminopyrazole derivatives to create bioactive scaffolds.
| Starting Material | Reagent | Product Type | Reference |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Benzenesulfonyl chloride, Propargyl bromide, Substituted azides | Pyrazole-triazole-benzenesulfonamide hybrids | researchgate.net |
| 4-Aminoantipyrine | Phenolic aldehydes | Imines | srce.hr |
| 5-Aminopyrazole | β-Diketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 3(5)-Amino-5(3)-hydrazinopyrazole | Diketones | Pyrazolo[1,5-a]pyrimidines | beilstein-journals.org |
Role in the Development of Advanced Chemical Reagents
While direct evidence for the use of this compound as an "advanced chemical reagent" in the traditional sense (e.g., a catalyst or a specific oxidizing/reducing agent) is not extensively documented in the provided search results, its role as a versatile building block in the synthesis of ligands for metal catalysts can be inferred. The nitrogen atoms in the pyrazole ring and the exocyclic amino group are excellent coordination sites for metal ions.
The synthesis of complexes with palladium(II) chloride from pyrazole-derived Schiff bases has been reported to show high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net This suggests that derivatives of this compound could be used to create tailored ligands for various catalytic applications. The ability to modify the substituents on the pyrazole and phenyl rings allows for fine-tuning the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.
Applications in Functional Materials Chemistry (Chemical Aspects)
The unique electronic and structural properties of the pyrazole ring make this compound a promising candidate for the development of functional materials.
Precursors for Functional Dyes
Pyrazole derivatives are known to be used as intermediates in the dye industry. jocpr.com The extended π-system of the pyrazole ring, which can be further extended through substitution, is a key feature for chromophoric activity. The synthesis of azopyrazoles, which contain the -N=N- chromophore, from pyrazole derivatives has been reported. jocpr.com These compounds are of interest for their potential as dyes.
The synthesis of such dyes often involves the diazotization of an aromatic amine followed by coupling with a pyrazole derivative. While the specific use of this compound as a precursor for functional dyes is not explicitly detailed in the search results, its structural similarity to other pyrazoles used in dye synthesis suggests its potential in this area.
Components in Supramolecular Assemblies
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in the construction of supramolecular assemblies. mdpi.com These assemblies are ordered structures formed by the spontaneous association of molecules through intermolecular forces.
Structure-Reactivity Relationship Studies of the Pyrazole-Amine Core
The reactivity of the pyrazole-amine core in this compound is intrinsically linked to its molecular architecture. The pyrazole ring itself exhibits a delicate balance of electronic features, possessing both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen. This amphoteric nature allows for reactions with both acids and bases, influencing its behavior in different chemical environments.
The substituents on the pyrazole ring play a crucial role in modulating its reactivity. In this compound, the two methyl groups at positions 1 and 5 and the phenylamino (B1219803) group at position 3 significantly influence the electron density distribution within the heterocyclic ring. The methyl groups, being electron-donating, increase the electron density of the pyrazole core, which can enhance the nucleophilicity of the ring nitrogens and the exocyclic amine. Conversely, the phenylamino group can participate in resonance, potentially delocalizing the lone pair of electrons on the amine nitrogen into the pyrazole ring, thereby affecting its basicity and nucleophilicity.
Studies on related pyrazole derivatives have provided valuable insights into these structure-reactivity relationships. For instance, the introduction of different substituents on the pyrazole core has been shown to have a marked impact on the inhibitory activities of pyrazole-based inhibitors against various enzymes. The presence and nature of substituents can affect the binding affinity to target proteins, highlighting the importance of the substitution pattern for biological activity.
Furthermore, the tautomerism inherent to the pyrazole ring system is a critical factor governing its reactivity. While the N1-substitution in this compound prevents annular tautomerism, the potential for tautomerism involving the exocyclic amino group still exists. This can influence the regioselectivity of subsequent reactions. The interplay between substituent effects and tautomeric equilibria dictates the preferred reaction pathways and the nature of the resulting products.
The rich reactivity of the pyrazole-amine core allows for a variety of chemical transformations. The amino group can act as a nucleophile in reactions with electrophiles, leading to the formation of a diverse range of derivatives. For example, the reaction of aminopyrazoles with various reagents can lead to the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Table 1: Reactivity of the Pyrazole-Amine Core
| Functional Group | Role in Reactions | Potential Transformations |
| Pyrazole Ring | Aromatic, amphoteric scaffold | Electrophilic substitution, N-alkylation, metal coordination |
| Amino Group | Nucleophilic center | Acylation, alkylation, condensation, formation of fused rings |
| Methyl Groups | Electron-donating | Influence ring reactivity, steric effects |
| Phenyl Group | Electronic and steric influence | Modify solubility, potential for further functionalization |
Emerging Research Areas and Potential Innovations
The unique structural features of this compound and its derivatives position them as promising candidates for exploration in several cutting-edge research areas.
In the realm of materials science , pyrazole-containing compounds are gaining attention for their potential applications in the development of functional materials. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, opening up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. The specific substitution pattern of this compound could lead to materials with tailored properties. For example, the incorporation of this compound into polymers could yield materials with enhanced thermal stability or specific optical properties.
The field of supramolecular chemistry also presents exciting opportunities. The ability of the pyrazole-amine core to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for the construction of self-assembling systems. These ordered structures could find applications in areas such as drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli.
Furthermore, the development of novel synthetic methodologies continues to be a driving force in pyrazole chemistry. Researchers are constantly exploring more efficient, environmentally friendly, and cost-effective ways to synthesize and functionalize pyrazole derivatives. This includes the use of microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods to accelerate reactions and improve yields. The application of these modern techniques to the synthesis of derivatives of this compound could unlock new chemical space and facilitate the discovery of compounds with novel properties.
Table 2: Potential Applications of this compound Derivatives
| Research Area | Potential Application | Rationale |
| Materials Science | Coordination polymers, MOFs, functional polymers | Ligating ability of pyrazole nitrogens, tunable properties based on substitution |
| Supramolecular Chemistry | Self-assembling systems, molecular recognition | Hydrogen bonding capabilities of the pyrazole-amine core |
| Catalysis | Ligands for transition metal catalysts | Fine-tuning of electronic and steric properties for enhanced catalytic activity |
| Organic Electronics | Components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) | Potential for tunable electronic properties and charge transport characteristics |
Conclusion
Summary of Key Research Findings and Methodological Advancements
While dedicated research focusing exclusively on 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine is limited in publicly accessible literature, the broader class of aminopyrazoles, to which it belongs, has been the subject of intensive investigation. The compound is recognized as a distinct chemical entity, identified by its CAS number 847453-90-1, and is available as a research chemical. sigmaaldrich.com The key findings and advancements relevant to this structural class are substantial and provide a clear framework for understanding the potential of this specific molecule.
Methodological advancements in organic synthesis have provided a robust toolkit for the preparation of functionalized pyrazoles, including N-aryl aminopyrazoles. The most classical and versatile method for generating the 5-aminopyrazole core involves the condensation of β-ketonitriles with hydrazine (B178648) derivatives. nih.gov For N-substituted pyrazoles, monosubstituted hydrazines are employed, although this can introduce challenges in controlling regioselectivity. chim.it To address this, modern synthetic chemistry has introduced a variety of innovative techniques. These include microwave-assisted, solvent-free reactions that offer high yields and short reaction times, and metal-catalyzed processes, such as palladium-catalyzed C-H arylations, which allow for the direct functionalization of the pyrazole (B372694) core. chim.itmdpi.com Such methods represent a significant leap forward, enabling the efficient and regioselective synthesis of previously inaccessible or difficult-to-prepare substituted pyrazoles. mdpi.comresearchgate.net
Research into the aminopyrazole scaffold has revealed a vast range of biological activities. nih.gov Depending on the substitution pattern on the pyrazole ring and the nature of the amino group, these compounds have been identified as potent inhibitors of various enzymes and receptors. nih.gov Notably, aminopyrazoles are prominent in medicinal chemistry as kinase inhibitors (e.g., p38 MAPK, Bruton's tyrosine kinase), anticancer agents, and anti-inflammatory compounds. nih.govmdpi.com The amino group serves as a key pharmacophoric feature, acting as a crucial hydrogen bond donor or a synthetic handle for further derivatization. mdpi.commdpi.com
| Synthetic Method | Precursors | Key Advantages | Reference |
|---|---|---|---|
| Classical Cyclocondensation | β-Ketonitriles and Hydrazines | Well-established, versatile for 5-aminopyrazoles. | nih.gov |
| Reaction with α,β-Unsaturated Nitriles | α,β-Unsaturated nitriles and Hydrazines | Provides access to diverse aminopyrazole derivatives. | chim.it |
| Microwave-Assisted Synthesis | Tosylhydrazones and α,β-Unsaturated Carbonyls | High yields, short reaction times, solvent-free conditions. | mdpi.com |
| Metal-Catalyzed Synthesis | Ketones and Acid Chlorides followed by hydrazine | High speed and chemoselectivity, access to complex pyrazoles. | mdpi.com |
| Direct C-H Halogenation | N-Arylsulfonyl-3-aryl-5-aminopyrazoles and NXS | Metal-free, mild conditions for post-functionalization. | beilstein-archives.org |
Future Research Perspectives and Challenges for this compound
The primary challenge for this compound is the current lack of foundational scientific data. Its potential remains largely unexplored, presenting a significant opportunity for future research. The path forward involves a systematic investigation beginning with its synthesis and extending to a thorough evaluation of its chemical and biological properties.
Synthetic Exploration and Characterization: A key initial step will be to establish an optimized and regioselective synthesis for this compound. While general methods for aminopyrazole synthesis exist, achieving high regioselectivity for this specific 1,3,5-trisubstituted pattern can be challenging. Future work should focus on modern catalytic approaches to ensure a high-yielding and scalable route. Following a successful synthesis, comprehensive spectroscopic and structural characterization (including NMR, MS, and single-crystal X-ray diffraction) will be essential to confirm its structure and provide foundational data for all subsequent studies.
Biological Screening and SAR Studies: Given the well-documented biological importance of the aminopyrazole scaffold, a significant future direction is the systematic screening of this compound against a panel of biological targets. nih.govmdpi.com Based on its structural similarity to known bioactive molecules, initial screens should focus on kinase inhibition, anticancer, and anti-inflammatory assays. Should promising activity be discovered, the compound could serve as a valuable hit for a lead optimization campaign. Subsequent structure-activity relationship (SAR) studies would be critical. nih.gov This would involve the synthesis of analogues by modifying the N-phenyl ring and the methyl groups on the pyrazole core to probe the structural requirements for optimal potency and selectivity.
Materials Science and Coordination Chemistry: Beyond medicinal chemistry, pyrazole derivatives are known for their utility as ligands in coordination chemistry and as building blocks for functional materials. chim.it The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it a potentially valuable ligand for forming stable complexes with various metal ions. Future research could explore its coordination behavior and investigate the photophysical or catalytic properties of its metal complexes.
| Research Area | Objective | Associated Challenges | Potential Outcome |
|---|---|---|---|
| Synthetic Chemistry | Develop a high-yield, regioselective synthesis. | Controlling regioselectivity in trisubstituted pyrazoles. | Efficient access to the compound for further study. |
| Medicinal Chemistry | Screen for biological activity (e.g., kinase inhibition, anticancer). | Identifying a specific, potent biological activity. | A new lead compound for drug discovery. nih.gov |
| Structure-Activity Relationship (SAR) | Synthesize analogues to optimize potency and selectivity. | Requires extensive synthetic effort and biological testing. | Development of a highly active and selective clinical candidate. |
| Materials Science | Investigate its use as a ligand for metal complexes. | Characterizing complex structures and properties. | New materials with novel catalytic or photophysical properties. chim.it |
Q & A
Q. What are the recommended synthetic routes for 1,5-dimethyl-N-phenyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions using substituted pyrazole precursors. A validated approach involves:
- Step 1 : Reacting 1,5-dimethylpyrazol-3-amine with phenyl halides (e.g., iodobenzene) in the presence of a palladium catalyst.
- Step 2 : Optimizing reaction conditions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–40°C for 48 hours .
- Purification : Column chromatography (ethyl acetate/hexane gradient) yields the product.
- Yield Optimization : Increasing catalyst loading (e.g., 10 mol% CuBr) improves yields up to 25%.
Q. How is the crystal structure of this compound determined, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : SHELXL-2018 refines atomic positions and thermal parameters. Hydrogen bonds are modeled using restraints.
- Validation : ORTEP-3 generates thermal ellipsoid plots, and PLATON checks for voids .
Q. Example Parameters :
- Space Group: P1̄
- R₁ = 0.064, wR₂ = 0.158
- C–C bond length: 1.376(7) Å
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
Methodological Answer: Graph set analysis (GSA) categorizes hydrogen-bonding motifs:
Q. What computational methods predict the compound’s reactivity in enzyme inhibition studies?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:
Q. How do substituents on the phenyl ring affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives:
- Electron-Withdrawing Groups (e.g., –CF₃): Enhance COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for –CH₃).
- Synthetic Protocol : Suzuki coupling introduces substituents (e.g., 4-CF₃-phenylboronic acid).
- Data Validation : IC₅₀ values correlate with Hammett σ constants (R² = 0.92) .
Q. SAR Table :
| Substituent | IC₅₀ (µM) | Log P |
|---|---|---|
| –H | 2.1 | 2.5 |
| –CF₃ | 0.8 | 3.1 |
| –OCH₃ | 1.9 | 2.3 |
Q. What strategies resolve crystallographic disorders in derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
